molecular formula C8H11NOS2 B14409237 3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one CAS No. 85976-47-2

3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one

Cat. No.: B14409237
CAS No.: 85976-47-2
M. Wt: 201.3 g/mol
InChI Key: CTFHHWLMGKVPJA-UHFFFAOYSA-N
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Description

3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one: is a heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of sulfur and nitrogen atoms in its structure makes it an interesting subject for research in medicinal and pharmaceutical chemistry due to its potential biological activities .

Chemical Reactions Analysis

Types of Reactions: 3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted spiro compounds .

Mechanism of Action

The mechanism of action of 3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur and nitrogen atoms can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This inhibition can result in the disruption of cellular processes, ultimately leading to cell death in cancer cells . The compound also exhibits apoptotic activity by inducing programmed cell death pathways .

Comparison with Similar Compounds

Uniqueness: 3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one is unique due to its specific combination of sulfur and nitrogen atoms within a spiro structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

CAS No.

85976-47-2

Molecular Formula

C8H11NOS2

Molecular Weight

201.3 g/mol

IUPAC Name

3-sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one

InChI

InChI=1S/C8H11NOS2/c10-7-6(11)9-8(12-7)4-2-1-3-5-8/h1-5H2,(H,9,11)

InChI Key

CTFHHWLMGKVPJA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)NC(=S)C(=O)S2

Origin of Product

United States

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